molecular formula C8H12N4O B2956539 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile CAS No. 890013-64-6

5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

Cat. No. B2956539
CAS RN: 890013-64-6
M. Wt: 180.211
InChI Key: WMNAFMQCYLBDIF-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile, also known as HOC-1, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a unique set of properties that make it useful in a variety of different research fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • New Transformations : A study highlighted the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leading to the formation of a substituted pyrazole, which facilitated further chemical reactions. This process illustrated the compound's utility in introducing azole fragments into oxazole systems, showcasing its versatility in chemical synthesis (Shablykin, Brovarets, & Drach, 2007).

  • Synthesis of 5-Alkylamino Oxazoles : Research on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles revealed the creation of compounds with phthalimidoethyl or phthalimidopropyl substituents. This work demonstrates the compound's role in generating novel structures with potential biological activity (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

  • Anticancer Potential : A study synthesized new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their in vitro anticancer activity. The compounds showed promising growth inhibitory and cytostatic activities, particularly against leukemia cell lines, highlighting the compound's potential as a scaffold for developing anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

  • Corrosion Inhibition : Pyranopyrazole derivatives were investigated for their efficacy as corrosion inhibitors for mild steel in HCl solution. The study's findings indicate the compound's utility in industrial applications, particularly in protecting metal surfaces against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

  • Antimicrobial and Antioxidant Activities : Derivatives of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles were synthesized and evaluated for their antimicrobial and antioxidant activities. The research demonstrates the compound's potential in creating bioactive agents with therapeutic applications (Saundane & Manjunatha, 2016).

properties

IUPAC Name

5-hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-5(2)3-7-11-6(4-9)8(12-10)13-7/h5,12H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNAFMQCYLBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(O1)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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